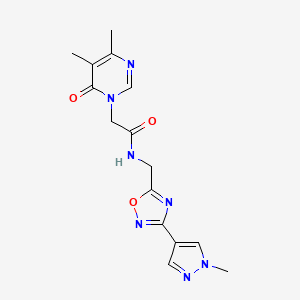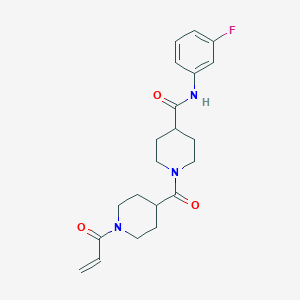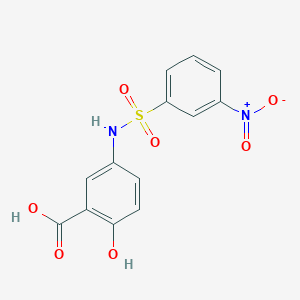
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide” is a chemical compound with a molecular weight of 214.24 . The IUPAC name for this compound is [(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O3S/c1-2-5-3-6(11)10-8(9-5)14-4-7(12)13/h3H,2,4H2,1H3,(H,12,13)(H,9,10,11) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been found to react with various amines and hydrazine hydrate . For example, when it reacts with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When it reacts with aniline, it results in the formation of 2-anilinopyrimidine .Physical And Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 214.24 .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
A significant application of compounds related to 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide is in the development of antitumor agents. For instance, research on pyrimidine derivatives, such as the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, has shown potential in inhibiting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have demonstrated significant activity against tumor cells in culture, suggesting their potential as antitumor agents (Gangjee et al., 2009).
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. For example, the synthesis of novel chromone-pyrimidine coupled derivatives, which are related to the chemical structure of interest, has shown promising antimicrobial activity. These derivatives have been tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents (Tiwari et al., 2018).
Inhibitors of Enzymatic Activity
Pyrimidine derivatives have been investigated for their role as inhibitors of enzymatic activity, particularly in targeting enzymes like DHFR and TS. These enzymes are critical in the synthesis of DNA and RNA, making these compounds potential candidates for therapeutic applications, including cancer treatment and the management of microbial infections (Gangjee et al., 2005).
Synthesis and Structural Studies
Research has also been conducted on the synthesis and structural analysis of similar compounds. Understanding the crystal structures and molecular conformations of these compounds is crucial for designing drugs with specific targets and activities. For instance, studies on the crystal structures of related pyrimidin-2-yl compounds provide insights into their potential interactions with biological targets (Subasri et al., 2016).
Neuroprotective Effects
Further research has explored the neuroprotective effects of related compounds. For example, certain pyrimidine derivatives have shown anti-inflammatory properties in microglial cells, suggesting their potential use in treating neurodegenerative diseases related to neuroinflammation (Kwon et al., 2012).
Safety and Hazards
The compound should be handled with care. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . The compound should be stored under inert gas and protected from moisture .
Eigenschaften
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-6-4-7(13)12-9(11-6)15-5-8(14)10-2/h4H,3,5H2,1-2H3,(H,10,14)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBZNAQGISEAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2655231.png)


![N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2655235.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)
![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2655241.png)
![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)
![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)